A Technical Guide to 6-Aminopicolinic Acid: Properties, Synthesis, and Applications
A Technical Guide to 6-Aminopicolinic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminopicolinic acid, a pivotal heterocyclic building block, is a compound of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its core properties, synthesis, and its crucial role as a versatile intermediate in the development of novel therapeutic agents and functional materials. This document consolidates essential physicochemical data, outlines a representative synthetic protocol, and illustrates its utility in the broader context of chemical research and drug discovery.
Core Properties and Identification
6-Aminopicolinic acid, also known as 6-amino-2-pyridinecarboxylic acid, is a substituted pyridine derivative. Its unique structure, featuring both a carboxylic acid and an amino group on the pyridine ring, makes it a valuable scaffold for creating more complex molecules.
Chemical Identifiers and Nomenclature:
Physicochemical Data
The following table summarizes the key quantitative properties of 6-aminopicolinic acid, compiled from various chemical data sources.
| Property | Value | Source(s) |
| Molecular Weight | 138.12 g/mol | [1][3][5][6] |
| Melting Point | 320°C (decomposes) | [5][7][8] |
| Boiling Point | 387.8 ± 27.0 °C at 760 mmHg (Predicted) | [1][7][8] |
| Density | ~1.417 g/cm³ (Predicted) | [1][7] |
| Flash Point | 188.3°C | [1] |
| Water Solubility | Soluble in hot water; slightly soluble in cold water | [5][7][8] |
| pKa | 4.49 ± 0.10 (Predicted) | [8] |
| Appearance | White to light yellow crystalline powder | [5][9] |
Synthesis and Reactivity
6-Aminopicolinic acid serves as a fundamental starting material. Its functional groups—the amino group and the carboxylic acid—are key sites for chemical modification, allowing for the construction of a diverse range of derivatives.
General Synthetic Workflow
The synthesis of aminopicolinic acid derivatives often involves multi-step processes. A common strategy begins with a commercially available pyridine derivative, followed by functional group manipulations such as nitration and subsequent reduction to install the amino group. The following diagram illustrates a generalized workflow for producing aminopicolinic acid scaffolds for further use.
Caption: Generalized synthetic workflow for aminopicolinic acids.
Representative Experimental Protocol: Esterification
As an intermediate, 6-aminopicolinic acid is often modified for subsequent reactions. The following is a cited protocol for the esterification of 6-aminopicolinic acid to its methyl ester, a common step to protect the carboxylic acid or improve solubility for the next synthetic step.[10]
Objective: To synthesize 6-Aminopicolinic Acid Methyl Ester.
Materials:
-
6-Aminopicolinic acid (10g)
-
Methanol (150ml)
-
Concentrated Sulfuric Acid (20ml)
-
Ice water
-
6N Sodium Hydroxide solution
-
Ethyl acetate
-
Brine
-
Sodium sulfate
Procedure:
-
Add concentrated sulfuric acid (20ml) dropwise to a solution of 6-aminopicolinic acid (10g) in methanol (150ml).[10]
-
Reflux the mixture for 16 hours.[10]
-
Remove the majority of the methanol under vacuum.[10]
-
Pour the residue into ice water.[10]
-
Adjust the pH of the mixture to 8-9 using a 6N sodium hydroxide solution.[10]
-
Extract the aqueous solution with ethyl acetate.[10]
-
Wash the combined organic phase with brine, then dry over sodium sulfate and filter.[10]
-
Concentrate the filtrate to yield the final product, 6-Aminopicolinic Acid Methyl Ester.[10]
Applications in Drug Discovery and Development
The primary utility of 6-aminopicolinic acid lies in its role as a versatile intermediate for synthesizing high-value compounds, particularly in the pharmaceutical industry.[5] Its structure is a key component in a variety of biologically active molecules.
Key Application Areas:
-
Antiviral Agents: It serves as a critical building block in the synthesis of novel antiviral drugs.[5]
-
Agrochemicals: The scaffold is used in the development of modern agrochemicals.[5]
-
Enzyme Inhibitors: Derivatives of pyridine carboxylic acids, including aminopicolinic acid, are explored for their potential as potent enzyme inhibitors for various therapeutic targets.[11]
-
Metal Chelating Agents: The arrangement of the nitrogen atom and the carboxyl group allows it to act as a bidentate ligand, making it useful in the formulation of metal-chelating agents.[5]
The logical relationship between 6-aminopicolinic acid and its progression into advanced applications is depicted in the diagram below.
Caption: Application workflow of 6-Aminopicolinic Acid.
Safety and Handling
6-Aminopicolinic acid is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.
-
Hazard Codes: Xi, T, Xn[8]
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin), R23/24/25 (Toxic by inhalation, in contact with skin and if swallowed).[7][8]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection).[7]
-
Storage: Keep in a dark place, sealed in a dry, room-temperature environment.[2][8]
Conclusion
6-Aminopicolinic acid (CAS: 23628-31-1) is a foundational chemical intermediate with significant value in pharmaceutical and chemical research. Its well-defined properties and versatile reactivity allow for the synthesis of a wide array of complex molecules. For drug development professionals and researchers, a thorough understanding of this compound's characteristics and synthetic utility is essential for leveraging its full potential in creating next-generation therapeutics and advanced materials.
References
- 1. 6-Aminopicolinic acid | 23628-31-1 [chemnet.com]
- 2. 23628-31-1|6-Aminopicolinic acid|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. chemwhat.com [chemwhat.com]
- 5. nbinno.com [nbinno.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 6-Aminopicolinic acid [chembk.com]
- 8. 6-Aminopyridine-2-carboxylic acid | 23628-31-1 [chemicalbook.com]
- 9. 6-Amino-2-pyridinecarboxylic Acid 23628-31-1 | TCI AMERICA [tcichemicals.com]
- 10. Page loading... [guidechem.com]
- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

